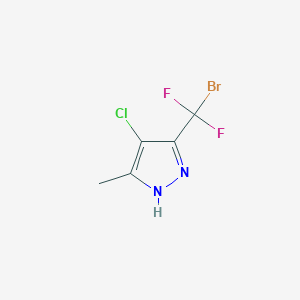

3-(Bromodifluoromethyl)-4-chloro-5-methyl-1H-pyrazole

Overview

Description

The compound "3-(Bromodifluoromethyl)-4-chloro-5-methyl-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and agriculture.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazine with various diketones or the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, as seen in the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides . Another method includes the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst to form 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones . These methods highlight the versatility in the synthesis of pyrazole derivatives, which can be tailored to introduce various substituents and functional groups.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using techniques such as X-ray diffraction, as demonstrated in the studies of various pyrazole compounds . The crystal structure of these compounds often reveals important conformational details, such as dihedral angles between rings and the presence of supramolecular interactions like hydrogen bonding and π-stacking, which can influence the compound's properties and reactivity .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, including bromination, cyclization, and dehydrogenation, as seen in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid . These reactions are crucial for the functionalization of the pyrazole core and the introduction of various substituents that can modulate the compound's biological activity and physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms and other substituents can affect the compound's polarity, solubility, and stability. The molecular electrostatic potential on the molecular van der Waals surface can indicate electrophilic and nucleophilic regions, which are important for understanding the compound's reactivity . Additionally, the thermal decomposition and stability of these compounds can be studied using thermogravimetric analysis .

Scientific Research Applications

Synthesis and Structure-Activity Relationship in Antihyperglycemic Agents

3-(Bromodifluoromethyl)-4-chloro-5-methyl-1H-pyrazole derivatives have been studied for their potential as antihyperglycemic agents. The synthesis and structure-activity relationship (SAR) studies led to the discovery of compounds with significant antidiabetic activity in genetically obese, diabetic db/db mice. Notably, a family of acidic azoles, including pyrazol-3-ones, showed substantial plasma glucose-lowering activity, marking them as a new class of potential antidiabetic agents (Kees et al., 1995).

Antinociceptive and Analgesic Effects

Studies have highlighted the antinociceptive potential of pyrazoline derivatives. Novel pyrazoline methyl esters, including this compound derivatives, have demonstrated significant antinociceptive effects in both chemical and thermal models of pain in mice, without impairing motor coordination or causing sedation. These findings position these compounds as promising prototypes for new analgesics (Milano et al., 2008).

Antipyretic Properties

The antipyretic properties of pyrazolines have been explored, with derivatives like this compound exhibiting the ability to reverse lipopolysaccharide-induced fever in mice. These compounds have shown promise as potential antipyretic agents, offering a similar effect to that of dipyrone (Souza et al., 2002).

Antidepressant Activity

The antidepressant activity of certain this compound derivatives has been identified through preclinical evaluations. Compounds like 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have shown significant antidepressant effects, indicating their potential as novel medications for treating depression (Mathew et al., 2014).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . SM coupling reactions involve transition metal catalyzed carbon–carbon bond formations .

Mode of Action

In the context of sm coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Sm coupling reactions are known to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

The broad application of sm coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .

Action Environment

The success of sm coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

3-[bromo(difluoro)methyl]-4-chloro-5-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClF2N2/c1-2-3(7)4(11-10-2)5(6,8)9/h1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYQUKNLFDRMDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(F)(F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001205043 | |

| Record name | 1H-Pyrazole, 3-(bromodifluoromethyl)-4-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001205043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1884457-41-3 | |

| Record name | 1H-Pyrazole, 3-(bromodifluoromethyl)-4-chloro-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1884457-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 3-(bromodifluoromethyl)-4-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001205043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B3032384.png)

![2-[(2,2-Dimethoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3032385.png)

![2-[(4-chlorophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3032389.png)